4-(4-Bromophenyl)-8-nitroquinoline
Description
4-(4-Bromophenyl)-8-nitroquinoline is a quinoline derivative featuring a bromophenyl substituent at position 4 and a nitro group at position 6. Quinoline scaffolds are widely studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
97802-09-0 |
|---|---|
Molecular Formula |
C15H9BrN2O2 |
Molecular Weight |
329.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-8-nitroquinoline |
InChI |
InChI=1S/C15H9BrN2O2/c16-11-6-4-10(5-7-11)12-8-9-17-15-13(12)2-1-3-14(15)18(19)20/h1-9H |
InChI Key |
MOYLEOUCGBTNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and functional differences between 4-(4-Bromophenyl)-8-nitroquinoline and its analogs:
*Calculated based on molecular formula.
Key Observations
Substituent Effects: Nitro Group (Position 8): The nitro group in this compound is a stronger electron-withdrawing group compared to methyl (in 4-Methyl-8-nitroquinoline) or bromo (in 8-Bromo-4-chloro-2-phenylquinoline). This likely increases electrophilicity, making the compound more reactive in biological systems . Bromophenyl vs.
Biological Activity: Octahydroquinoline derivatives with bromophenyl groups (e.g., 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile) exhibit cardiotonic and anti-inflammatory properties, suggesting that the bromophenyl-nitro combination in the target compound may confer similar or enhanced activities .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~330 g/mol) compared to 4-Methyl-8-nitroquinoline (204.18 g/mol) may reduce aqueous solubility, a common trade-off with brominated aromatic systems .
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